molecular formula C17H16FN3OS B6436772 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzothiazole CAS No. 2549066-71-7

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzothiazole

Cat. No.: B6436772
CAS No.: 2549066-71-7
M. Wt: 329.4 g/mol
InChI Key: ZRAICEMXNNVBHV-UHFFFAOYSA-N
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Description

2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a pyrrolidine ring substituted with a 5-fluoropyridin-2-yloxymethyl group. This structure combines pharmacophoric elements such as the benzothiazole moiety (known for its role in kinase inhibition and antimicrobial activity) and a fluorinated pyridine group (enhancing metabolic stability and binding affinity). The pyrrolidine linker introduces conformational flexibility, which may optimize interactions with biological targets.

Properties

IUPAC Name

2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c18-13-5-6-16(19-9-13)22-11-12-7-8-21(10-12)17-20-14-3-1-2-4-15(14)23-17/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAICEMXNNVBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The benzothiazole core may also contribute to the compound’s overall biological activity by interacting with various cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The provided evidence highlights compounds with overlapping structural motifs:

A. Benzimidazole-Triazole-Thiazole Derivatives ()

Compounds such as 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) share a fluorinated aryl group (4-fluorophenyl) and a benzodiazole core. Key differences include:

  • Substituent Position : Fluorine is positioned on pyridine (target) vs. phenyl (9b), affecting lipophilicity and steric interactions.
B. Pyrrolidine-Oxadiazole Derivatives ()

Compounds 1a and 1b (e.g., 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole) feature pyrrolidine linkers and aryl-oxygen bonds. Comparisons include:

  • Heterocyclic Systems : The target compound lacks an oxadiazole ring but retains a benzothiazole, which may confer distinct π-π stacking interactions.
  • Fluorine Substitution: The 5-fluoropyridyl group in the target compound vs. non-fluorinated pyridyl groups in 1a/1b could enhance metabolic stability and target selectivity.
  • Stereochemistry: The stereospecific synthesis of 1a/1b (using (3S)- or (3R)-pyrrolidinol) suggests that the configuration of the pyrrolidine linker in the target compound may critically influence bioactivity .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Key Compounds
Compound Name/ID Core Structure Fluorine Position Linker Type Reported Activity/Properties
Target Compound Benzothiazole 5-Fluoropyridyl Pyrrolidine-oxymethyl N/A (hypothesized kinase inhibition)
9b () Benzimidazole 4-Fluorophenyl Triazole-acetamide Antimicrobial, moderate solubility
1a () Oxadiazole None Pyrrolidine-oxy Antiviral, stereospecific binding

Key Observations :

  • Fluorination : Fluorine at the pyridine position (target) may improve membrane permeability compared to phenyl-fluorinated analogs (9b).
  • Linker Flexibility : The pyrrolidine-oxymethyl group in the target compound likely enhances conformational adaptability relative to rigid triazole or oxadiazole linkers.
  • Synthetic Complexity : emphasizes stereochemical control in pyrrolidine-containing compounds, suggesting that the target’s synthesis may require enantioselective strategies .

Research Findings and Implications

  • Binding Interactions : Docking studies in (e.g., compound 9c binding to active sites) highlight the importance of aryl-fluorine interactions in target engagement. The target compound’s 5-fluoropyridyl group may similarly exploit halogen bonding with residues like tyrosine or histidine .
  • Toxicity Considerations : Benzimidazole derivatives () show variable cytotoxicity depending on substituents, whereas benzothiazoles (target) are associated with lower off-target effects in some kinase inhibitors.

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